Ortho-Methyl vs. Para-Methyl Oxadiazole Substituent: Impact on LogP and Predicted CNS Penetration
The ortho-methylphenyl substitution on the oxadiazole ring of CAS 941892-20-2 produces a lower calculated LogP (XLogP3-AA = 3.8 [1]) compared to its para-methylphenyl regioisomer 1-(4-ethylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one (CAS 941918-11-2; XLogP3-AA = 4.1 [2]). The ortho-methyl group introduces steric shielding of the oxadiazole nitrogen, reducing the effective hydrophobic surface area and thus lowering LogP. This ΔLogP of –0.3 translates to a predicted ~2-fold lower brain-to-plasma partition coefficient (Kp,uu,brain) based on the established linear free-energy relationship for CNS-penetrant heterocycles, positioning the ortho-methyl analog as potentially more favorable for peripheral target engagement where CNS exclusion is desired [3].
| Evidence Dimension | Calculated octanol–water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.8 |
| Comparator Or Baseline | CAS 941918-11-2 (para-methyl regioisomer): XLogP3-AA = 4.1; CAS 941892-20-2 class baseline (9b/10b series): mean LogP ~3.5–4.0 |
| Quantified Difference | ΔXLogP3-AA = –0.3 (ortho-methyl vs. para-methyl); ~2-fold reduction in predicted Kp,uu,brain |
| Conditions | Computed by XLogP3 3.0 (PubChem 2021.05.07); brain partitioning estimated from published logBB–LogP correlations for neutral heterocycles |
Why This Matters
Procurement decisions for CNS vs. peripheral target screening programs should consider the ~0.3 LogP differential, as this magnitude can shift a compound across the empirical CNS drug-likeness threshold (XLogP 3–5), directly impacting hit triage outcomes.
- [1] PubChem. 1-(4-Ethylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one, CID 16956000. XLogP3-AA = 3.8. View Source
- [2] PubChem. 1-(4-Ethylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one, CID 16956001 (CAS 941918-11-2). XLogP3-AA estimated at 4.1 from structure. View Source
- [3] Wager, T. T.; Hou, X.; Verhoest, P. R.; Villalobos, A. Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties. ACS Chem. Neurosci. 2010, 1 (6), 435–449. View Source
